7-hydroxy-6-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
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Overview
Description
7-hydroxy-6-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one is a naturally occurring organic compound. It belongs to the class of flavonoids, which are known for their diverse biological activities. This compound is found in various plants and has been studied for its potential health benefits, including antioxidant, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-6-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as flavonoid precursors.
Glycosylation: The key step involves glycosylation, where a sugar moiety is attached to the flavonoid core. This is achieved using glycosyl donors and catalysts under controlled conditions.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant sources or chemical synthesis. The extraction process includes:
Plant Material: The plant material containing the compound is harvested and dried.
Extraction: The dried plant material is subjected to solvent extraction using solvents like ethanol or methanol.
Purification: The extract is purified using techniques such as crystallization or chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-6-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized flavonoid derivatives, reduced flavonoid derivatives, and substituted flavonoid derivatives .
Scientific Research Applications
7-hydroxy-6-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying flavonoid chemistry and synthesis.
Biology: The compound is studied for its biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases, such as cancer and cardiovascular diseases.
Industry: The compound is used in the development of natural health products and supplements.
Mechanism of Action
The mechanism of action of 7-hydroxy-6-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits microbial growth.
Comparison with Similar Compounds
Similar Compounds
Diosmetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Luteolin: Known for its strong antioxidant and anti-inflammatory activities.
Quercetin: A well-studied flavonoid with a wide range of biological activities.
Uniqueness
7-hydroxy-6-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one is unique due to its specific glycosylation pattern, which may enhance its solubility and bioavailability compared to other flavonoids .
Properties
Molecular Formula |
C15H16O9 |
---|---|
Molecular Weight |
340.28 g/mol |
IUPAC Name |
7-hydroxy-6-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C15H16O9/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-3-6-1-2-11(18)22-8(6)4-7(9)17/h1-4,10,12-17,19-21H,5H2/t10-,12-,13+,14-,15-/m0/s1 |
InChI Key |
XHCADAYNFIFUHF-DJIJKHNZSA-N |
Isomeric SMILES |
C1=CC(=O)OC2=CC(=C(C=C21)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)O |
Canonical SMILES |
C1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O |
Origin of Product |
United States |
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